molecular formula C8H18N2 B13347912 2-(1-Methylpyrrolidin-2-yl)propan-1-amine

2-(1-Methylpyrrolidin-2-yl)propan-1-amine

Cat. No.: B13347912
M. Wt: 142.24 g/mol
InChI Key: BDFFLNPSIJVLES-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-2-yl)propan-1-amine typically involves the reaction of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester with other reagents under specific conditions. One common method involves the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound dihydrochloride in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine .

Scientific Research Applications

2-(1-Methylpyrrolidin-2-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and stereochemistry. This enables the compound to bind to enantioselective proteins and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar five-membered nitrogen-containing ring.

    Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2-(1-Methylpyrrolidin-2-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of a methyl group at the first position of the pyrrolidine ring. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H18N2/c1-7(6-9)8-4-3-5-10(8)2/h7-8H,3-6,9H2,1-2H3

InChI Key

BDFFLNPSIJVLES-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCCN1C

Origin of Product

United States

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